Bis(2-cyclopropylguanidine); sulfuric acid
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Overview
Description
Bis(2-cyclopropylguanidine); sulfuric acid is a compound with the molecular formula C8H20N6O4S and a molar mass of 296.35 . It is also known as N-cyclopropylguanidine compound with sulfuric acid (2:1) .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 20 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound has a molar mass of 296.35 . Sulfuric acid, a component of this compound, is a thick, colorless, syrupy liquid with a density of 1.84 g/cm³. It has a melting point of 10°C and a boiling point of 337°C .Scientific Research Applications
Novel Catalytic Reactions
One application area is in catalytic reactions, where compounds similar to Bis(2-cyclopropylguanidine) sulfuric acid are used as catalysts or co-catalysts to facilitate chemical transformations. For instance, Bis(benzonitrile)palladium dichloride has been demonstrated as an effective catalyst for the cyclization of aziridines and sulfur diimides, producing imidazolidinethiones with notable yield. This showcases the potential of similar compounds in catalyzing novel chemical reactions (Baeg & Alper, 1994).
Structural and Molecular Studies
Another significant area of application is in the synthesis and structural characterization of complex molecules. Compounds like Bis((trifluoromethyl)sulfonyl)amine have been synthesized, with their crystal and molecular structures reported, shedding light on sulfur-nitrogen chemistry and the properties of such compounds. This research contributes to a deeper understanding of the chemical behavior and potential applications of sulfur-nitrogen compounds (Haas et al., 1996).
Sensor Development and Analytical Chemistry
In the development of sensors and analytical chemistry applications, Bis(cyclopeptide) derivatives have been explored for their selective sensing capabilities. A specific study demonstrated the use of a bis(cyclopeptide) for the qualitative and quantitative detection of sulfate in aqueous solutions, highlighting the compound's utility in environmental monitoring and analysis (Reyheller & Kubik, 2007).
Protective Agents Against Toxic Compounds
Research has also extended to the evaluation of protective effects against toxic agents, such as sulfur mustard. Studies have investigated compounds like amifostine and its analogs for their ability to mitigate the toxicity of sulfur mustard in vitro and in vivo, suggesting potential applications in developing protective strategies against chemical warfare agents (Bhattacharya et al., 2001).
Advanced Materials and Polymer Science
Furthermore, in materials science, bis(guanidine)-based compounds have been investigated for their role in the synthesis of self-healing materials. For example, aromatic disulfide metathesis, involving bis(4-aminophenyl) disulfide, has been utilized for designing self-healing poly(urea–urethane) elastomers, demonstrating the potential of such compounds in creating innovative materials with enhanced durability and longevity (Rekondo et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Bis(2-cyclopropylguanidine); sulfuric acid are not available, sulfuric acid is an important commodity chemical and is most commonly used in the manufacturing of fertilizer . The production of sulfuric acid in a nation is a good indicator of its industrial strength .
Properties
IUPAC Name |
2-cyclopropylguanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9N3.H2O4S/c2*5-4(6)7-3-1-2-3;1-5(2,3)4/h2*3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFCSULVULHFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(N)N.C1CC1N=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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